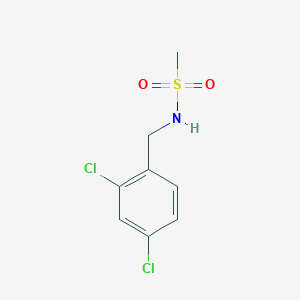![molecular formula C17H16N2O3 B5696193 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5696193.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide, also known as BHAP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BHAP is a small molecule that belongs to the class of benzoxazole derivatives and has been studied for its biological activity in various fields such as cancer research, neurodegenerative diseases, and inflammation.
作用機序
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide exerts its biological activity by binding to the active site of enzymes and modulating their activity. It has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases, histone deacetylases, and protein tyrosine phosphatases. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide also acts as an antioxidant and scavenges free radicals to protect cells from oxidative damage.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspases. In neurons, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide protects against oxidative stress and promotes the expression of neurotrophic factors. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has also been shown to inhibit the activity of pro-inflammatory cytokines and reduce inflammation.
実験室実験の利点と制限
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also stable and can be stored for long periods without degradation. However, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has some limitations as well. It has low solubility in aqueous solutions, which can limit its bioavailability. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide also has low selectivity towards its targets, which can result in off-target effects.
将来の方向性
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide. In cancer research, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide can be further studied for its potential as a chemotherapeutic agent. It can also be studied for its potential to sensitize cancer cells to radiation therapy. In neurodegenerative diseases, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide can be studied for its potential to prevent the accumulation of misfolded proteins and promote neuronal survival. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide can also be studied for its potential as an anti-inflammatory agent in various diseases. Further studies are needed to optimize the synthesis and formulation of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide for clinical use.
合成法
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide is synthesized through a multi-step process starting with the reaction of 2-aminophenol with 2-chlorobenzoxazole to form 2-(2-aminophenyl)benzoxazole. This intermediate is then reacted with 3-hydroxy-4-methylbenzaldehyde to produce N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide. The purity of the final product is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has been studied extensively for its potential therapeutic properties in various fields of research. In cancer research, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tumor invasion and metastasis.
In neurodegenerative diseases, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has been studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid beta, which is a hallmark of Alzheimer's disease. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has also been shown to enhance the expression of neurotrophic factors, which promote the growth and survival of neurons.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10(2)16(21)18-11-7-8-12(14(20)9-11)17-19-13-5-3-4-6-15(13)22-17/h3-10,20H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDGKMFGFVCAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6015272 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)

![4-chloro-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5696165.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5696173.png)

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide](/img/structure/B5696181.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5696185.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5696201.png)
![1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone](/img/structure/B5696209.png)
